molecular formula C16H12N2O4 B1307275 2-hydroxy-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]benzohydrazide

2-hydroxy-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]benzohydrazide

Cat. No.: B1307275
M. Wt: 296.28 g/mol
InChI Key: DVTHTJGTYCRJIS-UHFFFAOYSA-N
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Description

(Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide is a complex organic compound that features a benzohydrazide moiety linked to an isobenzofuranone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with 3-oxoisobenzofuran-1(3H)-ylidene. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research. Studies have shown that derivatives of benzofuran and benzohydrazide exhibit significant biological activities .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, while the isobenzofuranone structure can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-hydroxybenzofuran and 3-oxoisobenzofuran-1(3H)-one share structural similarities with (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide.

    Benzohydrazide Derivatives: Compounds such as 2-hydroxybenzohydrazide and N’-benzylidene-2-hydroxybenzohydrazide are structurally related.

Uniqueness

What sets (Z)-2-Hydroxy-N’-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzohydrazide apart is its unique combination of benzofuran and benzohydrazide moieties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components.

Properties

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-hydroxy-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C16H12N2O4/c19-13-8-4-3-7-12(13)15(20)18-17-9-14-10-5-1-2-6-11(10)16(21)22-14/h1-9,19,21H,(H,18,20)

InChI Key

DVTHTJGTYCRJIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C3C=CC=CC3=C(O2)O)O

Origin of Product

United States

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